Product packaging for Isopropylboronic acid(Cat. No.:CAS No. 80041-89-0)

Isopropylboronic acid

Cat. No.: B1301996
CAS No.: 80041-89-0
M. Wt: 87.92 g/mol
InChI Key: QIPHSSYCQCBJAX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Boronic Acid Research

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of a compound in this class, ethylboronic acid. wikipedia.orgwiley-vch.de For a considerable time, boronic acids were regarded as chemical curiosities rather than essential reagents. wiley-vch.de Their transformation from niche compounds to indispensable tools in organic chemistry was catalyzed by the discovery of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. mdpi.comuwindsor.ca This palladium-catalyzed reaction, which forges carbon-carbon bonds between organoboron compounds and halides, proved to be remarkably versatile and tolerant of various functional groups, catapulting boronic acids into the limelight. mdpi.comorganic-chemistry.org

The field experienced another significant surge in interest with the advent of boron-containing pharmaceuticals. mdpi.com The approval of Bortezomib in 2003, a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for cancer therapy, underscored the therapeutic potential of the boronic acid functional group. wiley-vch.demdpi.comnih.gov This success story demystified the long-held belief about the inherent toxicity of boron compounds and stimulated widespread investigation into their medicinal chemistry applications. nih.govnih.gov This evolution from a synthetic peculiarity to a key component in both synthesis and medicine set the stage for the detailed study of specific derivatives like isopropylboronic acid.

Foundational Significance of this compound in Modern Synthetic Chemistry

This compound (C₃H₉BO₂) is a fundamental building block in modern organic synthesis, primarily valued for its role as a coupling partner in a variety of catalytic reactions. lookchem.comchemicalbook.com Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation. chemicalbook.comsigmaaldrich.com The reaction's mild conditions and the stability and low toxicity of boronic acid reagents have made it a preferred method for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. uwindsor.cachemimpex.com

Beyond the Suzuki-Miyaura reaction, this compound and its derivatives are employed in a range of other significant transformations. It serves as a key reagent in copper-promoted cross-couplings, C-H activation for arylations and alkylations, and domino reactions that combine multiple synthetic steps into a single, efficient process. chemicalbook.comsigmaaldrich.comchembk.com The steric and electronic properties of the isopropyl group can influence reaction selectivity and efficiency. scbt.com For instance, its pinacol (B44631) ester derivative is noted for its unique reactivity, where the isopropyl group's steric hindrance can modulate reaction rates and the pinacol moiety enhances stability and solubility. scbt.com

The table below summarizes some of the pivotal applications of this compound in synthetic chemistry.

Reaction Type Description Significance
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling with organic halides to form C-C bonds. chemicalbook.comsigmaaldrich.comFoundational method for synthesizing biaryls and other complex structures for pharmaceuticals and materials science. chemimpex.comatomfair.com
Copper-Promoted Cross-Coupling Utilizes copper catalysts for coupling reactions, often with different substrate scopes than palladium. sigmaaldrich.comProvides an alternative and complementary method to palladium-catalyzed reactions.
C-H Activation Involves the direct functionalization of otherwise inert carbon-hydrogen bonds. sigmaaldrich.comOffers a more atom-economical and efficient route to complex molecules by avoiding pre-functionalization steps.
Domino Reactions A sequence of reactions (e.g., Heck-Suzuki) where subsequent transformations occur under the same reaction conditions. sigmaaldrich.comIncreases synthetic efficiency by reducing the number of purification steps and saving reagents and time.
Alkylation-Hydride Reduction A sequence used to form new carbon-carbon bonds followed by reduction. sigmaaldrich.comA useful synthetic strategy for creating specific saturated carbon skeletons.

Overview of Current Research Trajectories and Emerging Paradigms

Research involving this compound continues to evolve, pushing into new and innovative territories beyond traditional cross-coupling reactions. A significant emerging paradigm is the integration of boronic acids into biocatalysis. Recent studies have demonstrated the use of engineered enzymes, specifically protoglobin nitrene transferases, to catalyze the amination of boronic acids and their esters. osti.govcaltech.edunih.gov This "new-to-nature" reaction converts alkyl boronic esters into valuable chiral amines, a transformation not readily achieved with conventional chemocatalysts, using water and boric acid as the only byproducts. osti.govcaltech.edunih.gov

In materials science, boronic acids are being leveraged to create "smart" materials. Their ability to form reversible covalent bonds with diols is being exploited in the development of sensors for sugars and other biologically important molecules. wikipedia.orgscbt.com This property also makes them valuable in constructing functionalized polymers and hydrogels that can respond to specific environmental stimuli, with potential applications in targeted drug delivery and tissue engineering. scbt.comchemimpex.com

Furthermore, the field of bioconjugation is increasingly employing boronic acids. They can act as "warheads" to connect biomolecules like proteins or peptides with other functional payloads, or serve as central components in linker structures. rsc.org This strategy is being explored to create stimuli-responsive bioconjugates for applications in selective drug delivery and advanced diagnostics. rsc.org The push towards more sustainable "green chemistry" has also renewed focus on metal-free coupling processes, where boronic acids continue to be crucial intermediates. marketresearchintellect.comcore.ac.uk

The table below highlights these emerging research areas.

Research Area Description Potential Impact
Biocatalysis Use of engineered enzymes to perform novel transformations on boronic acids, such as stereospecific amination. caltech.edunih.govCreates green and highly selective synthetic routes to valuable chemical building blocks like chiral amines. caltech.edu
Materials Science Development of boronic acid-functionalized polymers, hydrogels, and sensors. scbt.comchemimpex.comLeads to advanced materials for biosensing, targeted drug delivery, and tissue engineering. scbt.comchemimpex.com
Bioconjugation Application of boronic acids as linkers or functional payloads to create multifunctional bioconjugates. rsc.orgEnables the construction of sophisticated therapeutics and diagnostics with controlled and stimuli-responsive properties. rsc.org
Green Chemistry Development of metal-free coupling reactions and other sustainable synthetic methods using boronic acid intermediates. marketresearchintellect.comcore.ac.ukReduces reliance on precious metals and minimizes the environmental impact of chemical synthesis. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9BO2 B1301996 Isopropylboronic acid CAS No. 80041-89-0

Properties

IUPAC Name

propan-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHSSYCQCBJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370481
Record name Isopropylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80041-89-0
Record name Isopropylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYLBORONIC ACID
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Synthetic Methodologies for the Preparation of Isopropylboronic Acid and Its Derivatives

Direct Boronation Strategies for Accessing Isopropylboronic Acid

Direct borylation methods offer an atom-economical approach to synthesizing alkylboronic acids by activating and functionalizing C-H bonds.

Transition Metal-Catalyzed C-B Bond Formation

The direct conversion of hydrocarbons to organoboron compounds via transition metal-catalyzed C–H bond activation has become a significant area of research. rsc.org This method allows for the functionalization of otherwise inert C(sp³)–H bonds. Iridium-based catalysts, often employing bipyridine or phosphine ligands, have been pivotal in advancing these transformations. researchgate.netnih.gov While arene C-H borylation is more established, significant progress has been made in aliphatic C-H borylations. rsc.orgresearchgate.net The reaction typically involves the catalytic activation of a C-H bond in a substrate like propane (B168953) by a transition metal complex, followed by reaction with a boron-containing reagent such as bis(pinacolato)diboron (B₂pin₂) to form a boronic ester, which can then be hydrolyzed to the corresponding boronic acid.

Interactive Data Table: Representative Catalytic Systems for C-H Borylation

Catalyst System Ligand Type Boron Source Substrate Type Key Feature
Iridium Complexes Bipyridine (bpy) B₂pin₂ Arenes & Alkanes High activity and selectivity for C-H activation. researchgate.net
Rhodium Complexes Phosphine B₂pin₂ Alkanes Enables functionalization of terminal C-H bonds.

Oxidative Boronation Methodologies

Oxidative processes in the context of organoboron chemistry typically refer to the subsequent reactions of boronic acids, such as oxidative homocoupling to form symmetrical biaryls or oxidation to phenols. colab.ws For instance, the reaction of arylboronic acids in the presence of an oxidant like Selectfluor™ can yield biaryl compounds. colab.ws The direct synthesis of alkylboronic acids via a primary oxidative boronation pathway is less common. However, related concepts include the oxidative cleavage of pinacol (B44631) boronates with reagents like sodium periodate (NaIO₄) to yield boronic acids after an initial borylation step. organic-chemistry.org Another relevant area is the decarboxylative borylation of alkyl carboxylic acids, where redox-active esters are converted to boronate esters using a nickel catalyst, providing an indirect but powerful route from common starting materials to complex boronic acids. nih.gov

Hydroboration of Isopropyl-Containing Olefins

Hydroboration-oxidation is a foundational two-step method for producing alcohols from alkenes. libretexts.org The first step, hydroboration, involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the double bond of an olefin. masterorganicchemistry.com For the synthesis of this compound, propene serves as the ideal starting material. The reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. brainly.indoubtnut.com This results in the formation of a triisopropylborane intermediate. Subsequent hydrolysis of this organoborane intermediate yields this compound. This method is highly efficient and stereospecific, involving a syn addition of the hydrogen and boron atoms across the alkene. libretexts.orgmasterorganicchemistry.com

Indirect Synthetic Routes via Isopropyl-Containing Precursors

Indirect methods commence with isopropyl-containing molecules that are already functionalized, typically with a halogen, which facilitates the introduction of the boron moiety.

Halogen-Boron Exchange Reactions

A widely used and reliable method for preparing boronic acids involves the reaction of Grignard reagents with trialkyl borates. google.comgoogle.com In this approach, an isopropyl halide, such as 2-bromopropane, is first reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, isopropylmagnesium bromide. This organometallic species is then treated with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent multiple additions of the Grignard reagent to the boron center. google.com The resulting boronate ester is subsequently hydrolyzed with aqueous acid to afford this compound. clockss.org This method is versatile and can be applied to a wide range of alkyl, aryl, and vinyl halides. organic-chemistry.org

Interactive Data Table: Common Reagents in Halogen-Boron Exchange for Boronic Acid Synthesis

Halide Precursor Organometallic Intermediate Boron Reagent Typical Solvent Key Condition
2-Bromopropane Isopropylmagnesium bromide Trimethyl borate Tetrahydrofuran (THF) Low temperature (-78 °C)
2-Iodopropane Isopropylmagnesium iodide Triisopropyl borate Diethyl ether Acidic workup

Lithiation-Boronation Sequences

The lithiation-boronation sequence is another powerful strategy for carbon-boron bond formation. nih.gov This process involves the deprotonation of a C-H bond using a strong organolithium base or the formation of an organolithium reagent from an organohalide. For this compound synthesis, isopropyllithium can be generated from an isopropyl halide and reacted with a boron-containing electrophile. google.com Due to the high reactivity of organolithium reagents, these reactions must be conducted at very low temperatures, often -78 °C or below, to control reactivity and avoid side reactions. google.com The methodology has been extensively developed for creating chiral boronic esters by using chiral lithiated carbamates, enabling the asymmetric synthesis of complex molecules. nih.govbristol.ac.uk This approach, termed assembly-line synthesis, allows for the iterative homologation of boronic esters to build complex stereodefined carbon chains. scispace.com

Synthesis of this compound Esters and Anhydrides

The synthesis of this compound esters and anhydrides involves well-established methodologies in organoboron chemistry. These derivatives are often more stable and easier to handle than the boronic acid itself, making them valuable intermediates in various organic transformations.

This compound Esters are commonly prepared through the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with a trialkyl borate, followed by acidic workup and subsequent esterification with a diol. Common diols used for this purpose include pinacol and neopentyl glycol, which form stable cyclic esters. The reaction with pinacol yields the corresponding pinacol ester, a widely used derivative due to its high stability and ease of purification.

Another approach involves the palladium-catalyzed borylation of isopropyl halides or tosylates with a diboron reagent like bis(pinacolato)diboron. organic-chemistry.org This method offers good functional group tolerance. Furthermore, transition metal-free methods have been developed, utilizing organometallic reagents, to synthesize alkyl pinacol boronates.

ReactantsReagentsProductYield (%)Reference
Isopropylmagnesium bromide, Triisopropyl borate1. Diethyl ether; 2. HCl, PinacolThis compound pinacol esterVariesGeneral Method
Isopropyl bromideBis(pinacolato)diboron, Pd catalyst, BaseThis compound pinacol esterVaries organic-chemistry.org

This compound Anhydrides , also known as boroxines, are cyclic trimers of boronic acids. The most common method for the synthesis of boroxines is the dehydration of the corresponding boronic acid. wikipedia.orgclockss.org This can be achieved by heating the boronic acid, often under vacuum or with a drying agent, to remove water. nih.gov The formation of boroxines is a reversible process, and they can be converted back to the boronic acid by hydrolysis. clockss.org For this compound, this process would yield triisopropylboroxine.

Starting MaterialConditionsProductReference
This compoundHeat/vacuum or drying agentTriisopropylboroxine wikipedia.orgnih.gov

It is noteworthy that many aryl boronic acids exist in equilibrium with their cyclic anhydrides under ambient conditions. sigmaaldrich.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral boronic acid derivatives has been a significant area of research, providing access to valuable building blocks for asymmetric synthesis. For this compound, chirality can be introduced at either the α- or β-position of the isopropyl group.

Synthesis of α-Chiral this compound Derivatives:

One of the primary methods for accessing α-chiral boronic esters is through the asymmetric hydroboration of appropriately substituted alkenes. For instance, the rhodium-catalyzed asymmetric hydroboration of α-arylenamides has been shown to produce α-amino tertiary boronic esters with high enantioselectivity. nih.gov While not specifically demonstrated for an isopropyl derivative, this methodology could potentially be adapted.

Another strategy involves the enantioselective addition of organometallic reagents to aldehydes or imines in the presence of a chiral ligand, followed by trapping with a boronic ester.

Substrate TypeReagentsChiral Catalyst/LigandProduct TypeEnantiomeric Excess (ee)Reference
α-Arylenamides(Bpin)2Rhodium/BI-DIMEα-Amino tertiary boronic estersup to 99% nih.gov
AlkenesDiboron reagentChiral copper or rhodium complexesChiral alkylboronatesVariesGeneral Method

Synthesis of β-Chiral this compound Derivatives:

The catalytic enantioselective conjugate boration of β-substituted cyclic enones is a powerful method for preparing chiral tertiary organoboronates. nih.gov This approach, often catalyzed by copper complexes with chiral phosphine ligands, allows for the creation of a stereocenter at the β-position relative to the newly introduced boron moiety. Applying this to a substrate that would result in a chiral this compound derivative is a viable synthetic route.

Furthermore, a stereodivergent synthesis of α,β-disubstituted β-aminoalkylboronic acid derivatives has been developed, providing access to both syn and anti diastereomers. nih.gov This method relies on the group-selective protodeboronation of β-amino gem-bis(boronate) precursors.

Substrate TypeReagentsChiral Catalyst/LigandProduct TypeDiastereo-/EnantioselectivityReference
β-Substituted cyclic enonesBis(pinacolato)diboronQuinoxP*-CuOtBu complexβ-Chiral tertiary organoboronatesHigh to excellent nih.gov
β-Amino gem-bis(boronates)Proton sourceChiral directing groupsyn or anti β-AminoalkylboronatesHigh nih.gov

Reactivity Profiles and Mechanistic Elucidation of Isopropylboronic Acid in Organic Transformations

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling: Mechanistic Investigations and Scope

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds. The reaction typically involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of alkylboronic acids like isopropylboronic acid introduces specific mechanistic considerations, particularly concerning the rates of transmetalation and the potential for side reactions such as β-hydride elimination. mdpi.com

Transmetalation is the key step where the isopropyl group is transferred from the boron atom to the palladium(II) center. This process is base-activated and mechanistically complex. Two primary pathways are generally considered for the transmetalation step in Suzuki-Miyaura couplings. nih.gov

Boronate Pathway: The boronic acid reacts with a base (e.g., OH⁻) to form a more nucleophilic tetracoordinate boronate species, [i-PrB(OH)₃]⁻. This boronate then reacts with the Pd(II)-halide complex to transfer the isopropyl group.

Oxo-Palladium Pathway: The halide ligand on the palladium(II) complex is displaced by a hydroxide (B78521) ion, forming a Pd(II)-hydroxide complex. This complex then reacts with the neutral this compound. nih.govacs.org

Studies have suggested that for boronic acids, the pathway involving a palladium-hydroxo complex reacting with the neutral boronic acid is kinetically more favorable and is the likely operative mechanism. nih.govchembites.org The transfer of the alkyl group from boron to palladium has been shown to proceed with retention of configuration at the carbon atom. nih.govprinceton.edu The formation of a pre-transmetalation intermediate containing a Pd-O-B linkage is a critical feature of this step. princeton.edunih.gov The presence of β-hydrogens in reagents like this compound makes the resulting alkyl-palladium complexes susceptible to β-hydride elimination, a competitive side reaction that can reduce coupling efficiency. mdpi.com

The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate, L₂Pd(Ar)(i-Pr). jk-sci.com This step forms the desired carbon-carbon bond in the product and regenerates the catalytically active Pd(0) species. libretexts.orgyonedalabs.com For reductive elimination to occur, the two organic groups (aryl and isopropyl) must be in a cis orientation on the palladium center. libretexts.org The process is generally fast and irreversible, and like transmetalation, it proceeds with retention of stereochemistry. libretexts.org Bulky, electron-donating ligands can promote reductive elimination by increasing steric crowding around the metal center. princeton.edu

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Secondary Alkylboron Reagents

Rhodium-Catalyzed Conjugate Additions to Unsaturated Systems

Rhodium complexes are effective catalysts for the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds, such as enones and enoates. rug.nl The catalytic cycle for this transformation typically involves a rhodium(I) active species.

The generally accepted mechanism proceeds through several key intermediates. nih.govwiley-vch.de The cycle begins with the transmetalation of the isopropyl group from this compound to a rhodium(I)-hydroxide or rhodium(I)-alkoxide complex, forming an isopropyl-rhodium(I) species. wiley-vch.dersc.org This is followed by the insertion of the α,β-unsaturated substrate into the Rh-isopropyl bond, which generates a rhodium enolate or oxa-π-allylrhodium intermediate. nih.govorganic-chemistry.org Finally, protonolysis of this intermediate, often by water or an alcohol in the reaction medium, yields the β-isopropyl-substituted carbonyl compound and regenerates the active rhodium(I) catalyst. nih.govwiley-vch.de The use of chiral ligands allows for highly enantioselective versions of this reaction. rsc.orgnih.gov

Table 2: Rhodium-Catalyzed Conjugate Addition of this compound to Enones
EntryEnoneCatalystLigandSolventYield (%)ee (%)
1Cyclohex-2-en-1-one[Rh(cod)Cl]₂(R)-BINAPDioxane/H₂O9599
2Cyclopent-2-en-1-one[Rh(acac)(C₂H₄)₂](S)-MonoPhosToluene/H₂O9297
3(E)-4-Phenylbut-3-en-2-one[Rh(OH)(cod)]₂(R,R)-DIOPTHF/H₂O8994
4Chalcone[Rh(cod)₂]BF₄(S)-MeO-BIPHEPDioxane9398

Stereoselective Additions to Carbonyl Compounds and Imines

This compound can also participate in stereoselective additions to the C=O bond of aldehydes and ketones and the C=N bond of imines. These reactions provide access to chiral secondary alcohols and amines, respectively.

The addition to aldehydes is often catalyzed by rhodium complexes. nih.gov The mechanism is believed to be similar to that of conjugate addition, involving the formation of an isopropyl-rhodium(I) intermediate via transmetalation. This species then adds across the carbonyl double bond to form a rhodium alkoxide, which upon hydrolysis, releases the chiral secondary alcohol product. nih.gov

For additions to imines, various catalytic systems have been developed, including those based on copper or chiral Brønsted acids. nih.govnih.govorganic-chemistry.org In catalyzed reactions, the imine is activated, for instance, by coordination to a Lewis acid or protonation by a Brønsted acid, rendering the imine carbon more electrophilic. The nucleophilic isopropyl group, often delivered from an activated boronate species, then adds to the imine, forming the C-C bond. nih.gov The use of chiral catalysts or auxiliaries allows for high levels of stereocontrol in these transformations. mdpi.com

Other Palladium- and Nickel-Catalyzed Cross-Couplings

Beyond the more common transformations, this compound and its derivatives are valuable reagents in a variety of other palladium- and nickel-catalyzed cross-coupling reactions. These methods are fundamental in organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is the most prominent of these reactions, but related transformations such as the Stille and Hiyama couplings also offer unique synthetic advantages. libretexts.orgwikipedia.org

The general mechanism for these palladium-catalyzed reactions follows a common catalytic cycle involving three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organic halide or pseudohalide (R¹-X), forming a Pd(II) intermediate. wikipedia.orgmdpi.com

Transmetalation : The organic group (R²) from the organoboron compound (in this case, the isopropyl group from this compound) is transferred to the palladium center, displacing the halide or pseudohalide. This step typically requires the presence of a base to activate the boronic acid. wikipedia.orgyoutube.com

Reductive Elimination : The two organic fragments (R¹ and R²) are coupled together, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

Nickel-catalyzed cross-couplings have emerged as a powerful alternative, often providing complementary reactivity and being more cost-effective. ucla.edu Nickel catalysts can follow a similar catalytic cycle to palladium but can also involve different oxidation states and mechanistic pathways, sometimes offering advantages for coupling challenging substrates, such as unactivated alkyl halides or those involving C(sp³)-C(sp²) bond formation. nih.govnih.gov

A comparison of key palladium- and nickel-catalyzed cross-coupling reactions where boronic acids or related organometallics are used is presented below.

ReactionCatalystNucleophile (Organometallic Reagent)ElectrophileKey Features
Suzuki-Miyaura Coupling Palladium or NickelOrganoboron compound (e.g., this compound)Aryl/vinyl/alkyl halides & triflatesMild reaction conditions, high functional group tolerance, low toxicity of boron byproducts. wikipedia.orgnih.gov
Stille Coupling PalladiumOrganostannane (Organotin compound)Aryl/vinyl halides & triflates, acid chloridesExcellent functional group tolerance, but tin reagents are highly toxic. organic-chemistry.orgopenochem.orglibretexts.org
Hiyama Coupling PalladiumOrganosilane (Organosilicon compound)Aryl/vinyl/alkyl halides & triflatesLow toxicity of silicon reagents; requires an activating agent (e.g., fluoride (B91410) ions or base). organic-chemistry.orgwikipedia.orgchem-station.com

While the Suzuki-Miyaura coupling is the most widely used reaction for boronic acids, the principles of transmetalation are shared with other named reactions. libretexts.org For instance, the Stille coupling utilizes organotin reagents and the Hiyama coupling employs organosilanes. organic-chemistry.orgorganic-chemistry.org The choice between these methods often depends on substrate scope, functional group compatibility, and the toxicity of the reagents and byproducts. The stability, low toxicity, and commercial availability of boronic acids like this compound have made the Suzuki-Miyaura reaction a preferred method in many synthetic applications. nih.govyonedalabs.com

Carbon-Heteroatom Bond Forming Reactions

This compound is not only a precursor for carbon-carbon bond formation but also participates in crucial reactions that form bonds between carbon and heteroatoms such as oxygen, nitrogen, and halogens. These transformations significantly broaden its synthetic utility.

Oxidation Pathways to Alcohols and Phenols

One of the fundamental reactions of organoboranes, including this compound, is their oxidation to the corresponding alcohol. This process provides a reliable method to convert the carbon-boron bond into a carbon-oxygen bond with retention of stereochemistry. The most common and effective reagent for this transformation is alkaline hydrogen peroxide.

The generally accepted mechanism involves the following steps:

The boronic acid is attacked by a hydroperoxide anion (OOH⁻), which is generated from the reaction of hydrogen peroxide with a base (e.g., sodium hydroxide). This forms a tetracoordinate boronate intermediate.

A rearrangement occurs where the isopropyl group migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide ion. This migration happens with retention of the configuration of the isopropyl group.

The resulting boronate ester is then hydrolyzed under the basic reaction conditions to yield the final alcohol product, isopropanol (B130326), and an inorganic borate (B1201080) salt.

This oxidation is a high-yield, predictable reaction that is a cornerstone of hydroboration-oxidation sequences in organic synthesis.

StepDescriptionReactantsIntermediate/Product
1. Activation Hydrogen peroxide is deprotonated by a base to form the hydroperoxide anion.H₂O₂, NaOH⁻OOH
2. Nucleophilic Attack The hydroperoxide anion attacks the boron atom of this compound.This compound, ⁻OOHTetracoordinate boronate
3. Rearrangement The isopropyl group migrates from boron to the adjacent oxygen atom.Tetracoordinate boronateBoronate ester
4. Hydrolysis The boronate ester is hydrolyzed to produce the alcohol and a borate salt.Boronate ester, H₂OIsopropanol, Borate salt

Amination Reactions of Boronates

The formation of carbon-nitrogen bonds using boronic acids is another significant application. The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms a C-N bond between a boronic acid and an amine, amide, or other N-H containing compound. This reaction serves as a powerful alternative to traditional methods like the Buchwald-Hartwig amination.

Key features of the Chan-Lam amination include:

Catalyst : Typically utilizes copper(II) salts, such as Cu(OAc)₂.

Oxidant : The reaction is often performed in the presence of an oxidant, frequently air (O₂), which is believed to regenerate the active Cu(II) or Cu(III) catalyst.

Mild Conditions : It can often be carried out at room temperature and is tolerant of a wide range of functional groups.

The mechanism is complex and not fully elucidated but is thought to involve the formation of a copper-amine complex followed by transmetalation with the boronic acid. Reductive elimination from a high-valent copper intermediate then furnishes the aminated product and a reduced copper species, which is re-oxidized to complete the catalytic cycle. Using this compound, this reaction would yield N-isopropyl substituted amines or amides.

Halogenation and Sulfonylation Processes

The carbon-boron bond of this compound can also be converted into carbon-halogen bonds. This transformation provides a route to synthesize isopropyl halides from the corresponding boronic acid.

Iodination and Bromination : The reaction of boronic acids with iodine or bromine in the presence of a base (e.g., sodium hydroxide) leads to the formation of the corresponding alkyl iodide or bromide. The reaction proceeds through the formation of an 'ate' complex, followed by electrophilic attack by the halogen.

Chlorination : Direct chlorination is often less efficient. However, methods using reagents like copper(II) chloride have been developed to achieve this transformation.

Similarly, though less common, sulfonylation reactions can introduce a sulfonyl group. These processes expand the synthetic toolbox available for modifying molecules via boronic acid intermediates, allowing for the introduction of a range of functional groups beyond simple carbon-carbon or carbon-oxygen bonds.

Lewis Acidic Activation and Catalysis by this compound

The boron atom in this compound is electron-deficient, possessing a vacant p-orbital. This electronic structure confers significant Lewis acidic character to the molecule. As a Lewis acid, this compound can accept a pair of electrons from a Lewis base, thereby activating the substrate for subsequent reactions.

This property allows boronic acids to serve as catalysts in a variety of organic transformations. They are particularly effective as co-catalysts or activators in reactions involving carbonyl compounds, alcohols, and amines.

Examples of catalysis involving boronic acids include:

Activation of Carbonyls : Boronic acids can coordinate to the oxygen atom of aldehydes, ketones, or carboxylic acids. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This principle is utilized in reactions like aldol (B89426) additions and esterifications.

Amide Bond Formation : this compound can catalyze the direct amidation of carboxylic acids with amines. The proposed mechanism involves the formation of an acyl-boronate mixed anhydride, which is a highly activated intermediate that readily reacts with the amine to form the amide bond, releasing the boronic acid catalyst.

Diels-Alder Reactions : Boronic acids have been shown to catalyze Diels-Alder reactions by coordinating to a Lewis basic site on the dienophile, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the cycloaddition.

The catalytic activity of this compound is influenced by its steric and electronic properties. The isopropyl group provides moderate steric bulk, which can influence selectivity in some catalytic processes.

Role in Reversible Covalent Chemistry and Dynamic Covalent Bonds

A key feature of boronic acids is their ability to form reversible covalent bonds with diols and other 1,2- or 1,3-di-functionalized molecules. This reaction, which forms a five- or six-membered cyclic boronate ester, is typically rapid and reversible under mild aqueous conditions. The stability of the resulting boronate ester is highly dependent on the pH of the medium.

This equilibrium is central to the field of dynamic covalent chemistry (DCC), where reversible reactions are used to create complex molecular systems that can adapt and change their constitution in response to external stimuli.

Key aspects of this compound in this context include:

Sensing and Detection : The reversible formation of boronate esters is widely exploited in the design of sensors for carbohydrates, such as glucose. A fluorophore can be appended to a molecule containing a boronic acid. When the boronic acid binds to glucose, a change in the fluorescence signal is observed, allowing for quantitative detection.

Self-Healing Materials : The dynamic nature of boronate ester bonds has been incorporated into polymer networks to create self-healing materials. When the material is damaged, the broken boronate ester bonds can reform under appropriate conditions (e.g., addition of water or a change in pH), restoring the integrity of the polymer network.

Drug Delivery Systems : pH-responsive drug delivery vehicles have been developed using boronate ester linkages. A drug can be attached to a polymer backbone via a boronate ester. In the slightly acidic environment of tumor tissues or specific cellular compartments, the boronate ester bond hydrolyzes, releasing the drug in a targeted manner.

The equilibrium between the boronic acid and the boronate ester is a dynamic process, the position of which can be controlled by factors such as pH, temperature, and the concentration of the diol. This tunable reactivity makes this compound and its derivatives valuable building blocks for the construction of intelligent and responsive chemical systems.

Application AreaPrincipleExample
Chemical Sensing Reversible binding to diols (e.g., glucose) causes a detectable change in a reporter molecule.Fluorescent glucose sensors.
Self-Healing Polymers Dynamic boronate ester crosslinks can break and reform to repair damage.Hydrogels that restore their structure after being cut.
Drug Delivery pH-sensitive boronate ester linkages release a therapeutic agent at a target site.pH-responsive nanoparticles for targeted cancer therapy.

Advanced Applications of Isopropylboronic Acid in Complex Molecule Synthesis

Strategic Reagent in Natural Product Total Synthesis

The construction of complex natural products often requires the formation of carbon-carbon bonds with exceptional control over stereochemistry. Isopropylboronic acid and its esters are key reagents in achieving this, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance for a wide range of functional groups makes it invaluable in the late stages of a synthetic sequence, allowing for the union of complex molecular fragments. google.com

While direct applications of the isopropyl group itself are part of the broader toolkit, the principles are demonstrated in the synthesis of intricate molecules where various organoboronic acids are essential. For instance, in the total synthesis of the marine macrolide (-)-Exiguolide , Suzuki-Miyaura coupling is a key step for constructing the complex carbon skeleton. elsevierpure.com Similarly, synthetic strategies for challenging targets like (-)-Cylindrocyclophane A , a 22-membered paracyclophane, rely on palladium-catalyzed cross-coupling reactions where boronic acid derivatives are crucial for building the macrocyclic core. researchgate.netresearcher.lifenih.gov These syntheses showcase the power of boronic acids to create bonds that are difficult to form using other methods, enabling the assembly of rare and biologically active natural products.

Table 1: Role of Boronic Acids in Representative Natural Product Synthesis This table is representative of the utility of the boronic acid functional group in complex synthesis.

Natural Product Key Synthetic Challenge Role of Boronic Acid Chemistry
(-)-Exiguolide Construction of a 20-membered macrocycle with a triene side chain. Suzuki-Miyaura coupling to introduce the side chain. elsevierpure.com
(-)-Cylindrocyclophane A Formation of a large [7.7]paracyclophane framework. Palladium-catalyzed C(sp²)-C(sp²) cross-couplings to form the macrocycle. researcher.life

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The reliability and versatility of reactions involving this compound have made it a staple in the industrial synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.net Boronic acids serve as critical building blocks for creating complex molecular scaffolds.

In pharmaceuticals, boronic acids are instrumental. For example, 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is a key intermediate in the synthesis of Anacetrapib , a drug investigated for treating cardiovascular diseases. nbinno.com Boronic acids are also used to create prodrugs, such as in the case of Belinostat , a histone deacetylase (HDAC) inhibitor. Boron-containing prodrugs of Belinostat have been designed to enhance its therapeutic efficacy against solid tumors. nih.govresearchgate.net The synthesis of Belinostat itself involves intermediates that can be prepared using cross-coupling strategies. nih.govgoogle.comgoogle.com

In the agrochemical sector, boronic acids are used to synthesize a variety of pesticides, including insecticides and fungicides. echemi.comnih.gov They are building blocks for creating the active ingredients that protect crops. chemblink.com For instance, boronic acid derivatives can be incorporated into compounds that act as insect growth regulators or are used to synthesize N-pyridylpyrazole amides, which have shown potent insecticidal activity. nih.govnih.gov The unique reactivity of the boronic acid moiety allows for the efficient assembly of these complex and highly functionalized molecules. google.com

Table 2: Examples of this compound Derivatives in Synthesis

Field Intermediate/Product Significance
Pharmaceutical Anacetrapib Intermediate Serves as a fundamental building block for a cholesterol ester transfer protein (CETP) inhibitor. nbinno.com
Pharmaceutical Belinostat Prodrugs Used to create targeted drug delivery systems that release the active HDAC inhibitor. nih.gov
Agrochemical Insecticide Intermediates Building blocks for fluorobenzoyl urea (B33335) pesticides and other insect growth regulators. echemi.comnih.gov
Agrochemical Fungicide Intermediates Precursors for fungicides like captan. echemi.com

Contributions to Polymer Chemistry and Materials Science

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation of their significant contribution to materials science. mdpi.com This unique interaction, particularly with saccharides like glucose, has led to the development of "smart" polymers that respond to specific chemical stimuli.

Boronic acid-decorated polymers are at the forefront of glucose sensing technology. nih.govbath.ac.uk These materials can be incorporated into hydrogels or used to modify surfaces, where the binding of glucose causes a measurable change, such as swelling, a color change, or an electrochemical signal. nih.gov This has driven the development of non-invasive glucose monitoring systems.

Beyond sensing, these responsive polymers are used in self-regulated drug delivery. mdpi.com For example, a polymer matrix containing both insulin (B600854) and boronic acid moieties can be designed to swell and release the insulin in the presence of high glucose concentrations. Other applications include:

Affinity Chromatography: Boronic acid-functionalized materials are used to separate and purify glycoproteins and other diol-containing biomolecules. nih.gov

Self-Healing Materials: The reversible nature of the boronate ester bond can be exploited to create hydrogels that can repair themselves after damage. bath.ac.uk

Metal-Phenolic Networks (MPNs): The phenolic hydroxyl groups on MPNs can be modified through boronic acid-catechol complexation for sensing applications. mdpi.com

Table 3: Applications of Boronic Acid-Containing Polymers

Application Area Mechanism of Action Example Use Case
Sensing Reversible binding with diols (e.g., glucose) leads to a detectable signal change. mdpi.com Continuous glucose monitoring devices. nih.gov
Drug Delivery Glucose-triggered swelling/dissociation of a polymer matrix releases a therapeutic agent. mdpi.com Self-regulated insulin delivery systems. bath.ac.uk
Bioseparation Immobilized boronic acids on a solid support capture diol-containing molecules. nih.gov Enrichment of glycoproteins for analysis. nih.gov
Advanced Materials Facile modification of surfaces and networks via boronic acid-catechol interactions. mdpi.com Development of functional nanoprobes. mdpi.com

Integration into Automated Synthesis Platforms and Flow Chemistry Protocols

Modern chemistry increasingly relies on automation and continuous manufacturing processes to accelerate discovery and improve efficiency and safety. Boronic acids, particularly their ester derivatives like pinacol (B44631) or MIDA esters, are exceptionally well-suited for these technologies.

Automated synthesis platforms can perform iterative reactions to build complex molecules step-by-step. google.comillinois.eduillinois.edu The stability and predictable reactivity of boronic esters make them ideal building blocks for automated, stereocontrolled assembly-line synthesis. unimi.it Robots can carry out sequential Suzuki-Miyaura couplings and other transformations, minimizing human error and enabling the rapid generation of libraries of related compounds for screening. merckmillipore.comnih.gov

Flow chemistry, where reagents are pumped through tubes rather than mixed in batches, offers significant advantages for reactions that are fast, exothermic, or involve hazardous reagents. mit.edu The synthesis of boronic acids themselves, which can involve organolithium intermediates, has been successfully translated to continuous flow setups. organic-chemistry.org This allows for the safe, multigram-scale production of boronic acids with reaction times of less than a second. organic-chemistry.org Furthermore, reactions using boronic esters, such as Pd-catalyzed cyclopropanations, have been automated in flow reactors for library synthesis. rsc.orgrsc.org

Table 4: this compound in Modern Synthesis Technologies

Technology Role of Boronic Acid/Ester Advantages
Automated Synthesis Stable, reactive building block for iterative coupling reactions (e.g., Suzuki-Miyaura). google.commerckmillipore.com High throughput, reproducibility, rapid library generation, reduced human error. unimi.itnih.gov
Flow Chemistry Enables safe and scalable synthesis of boronic acids and their subsequent reactions. organic-chemistry.org Enhanced safety, precise temperature control, high throughput, rapid reaction times. organic-chemistry.org

Utilization in Fragment-Based Drug Discovery Research (as a building block)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds for new drugs. The process begins by screening small, low-complexity molecules ("fragments") to see if they bind to a biological target. This compound is an archetypal fragment that leverages the unique properties of the boronic acid functional group.

The boronic acid moiety is a versatile "warhead" in drug design. researchgate.net Its empty p-orbital makes it a Lewis acid capable of forming reversible covalent bonds with nucleophilic amino acid residues—such as serine, threonine, or lysine—in an enzyme's active site. medchemexpress.com This interaction can lead to potent and selective inhibition.

The success of this approach is validated by several FDA-approved drugs that contain a boronic acid pharmacophore. mdpi.combohrium.com These drugs often target proteases or other enzymes where a covalent interaction provides a therapeutic benefit. nih.gov In FBDD, libraries of boronic acid fragments, including simple structures like this compound, are screened to find initial hits. These hits are then optimized and grown into more potent and selective drug candidates. The incorporation of the boronic acid group has been shown to enhance potency and improve the pharmacokinetic profiles of drugs. researchgate.netbohrium.com

Table 5: FDA-Approved Boronic Acid-Containing Drugs

Drug Name Therapeutic Area Mechanism of Action
Bortezomib (Velcade®) Oncology (Multiple Myeloma) Reversible inhibitor of the 26S proteasome. nih.gov
Ixazomib (Ninlaro®) Oncology (Multiple Myeloma) Orally bioavailable reversible proteasome inhibitor. mdpi.comnih.gov
Vaborbactam (in Vabomere®) Infectious Disease Cyclic boronic acid β-lactamase inhibitor. mdpi.com
Tavaborole (Kerydin®) Infectious Disease (Onychomycosis) Oxaborole antifungal agent. nih.gov
Crisaborole (Eucrisa®) Dermatology (Atopic Dermatitis) Oxaborole phosphodiesterase 4 (PDE4) inhibitor.

Catalytic Roles and Contributions of Isopropylboronic Acid in Chemical Processes

Organocatalytic Applications of Isopropylboronic Acid

As an organocatalyst, this compound primarily facilitates dehydrative condensation reactions, such as amidations and esterifications. Boronic acids, in general, are effective catalysts for these transformations because they can activate carboxylic acids, promoting nucleophilic attack by amines or alcohols. nih.govsigmaaldrich.com This catalytic approach is valued for its operational simplicity and adherence to the principles of green chemistry, as the main byproduct is water. sigmaaldrich.comrsc.org

The catalytic cycle for boronic acid-catalyzed amidation is believed to involve the formation of a key intermediate. The boronic acid reacts with a carboxylic acid to form an acyloxyboronate species. This intermediate is more electrophilic than the original carboxylic acid, making it more susceptible to nucleophilic attack by an amine to form the corresponding amide. nih.govresearchgate.net The removal of water is often necessary to drive the reaction equilibrium toward the product. researchgate.net

While much of the literature focuses on arylboronic acids for these transformations, simple alkylboronic acids have also been shown to be effective. Their utility is particularly noted in specific contexts, such as the dehydrative amide condensation of α-hydroxycarboxylic acids. nih.gov The Lewis acidity of the boron center in this compound is sufficient to activate the carboxyl group, enabling these condensation reactions to proceed under mild conditions.

Table 1: Organocatalytic Dehydrative Condensations This table is illustrative of reactions catalyzed by boronic acids, including the class of alkylboronic acids to which this compound belongs.

Reaction TypeSubstrate 1Substrate 2Catalyst ClassProduct
AmidationCarboxylic AcidAmineAlkylboronic AcidAmide
EsterificationCarboxylic AcidAlcoholAlkylboronic AcidEster

Activation of Substrates via Lewis Acidic Interactions

The catalytic activity of this compound is fundamentally rooted in its Lewis acidic nature. nih.govpatsnap.com The boron atom in this compound possesses a vacant p-orbital, making it an electron pair acceptor. researchgate.net This allows it to interact with Lewis basic sites in substrate molecules, such as the oxygen atoms of carbonyls and hydroxyl groups, thereby activating them for subsequent reactions. nih.govresearchgate.net

In dehydrative condensation reactions, for example, the this compound coordinates to the carbonyl oxygen of a carboxylic acid. This coordination withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more prone to attack by a nucleophile like an amine or an alcohol. nih.govnih.gov This Lewis acid-base interaction lowers the activation energy of the reaction. mdpi.com

This mode of activation is central to its role in organocatalysis and is analogous to the function of other Lewis acid catalysts in organic synthesis. patsnap.comnih.gov The reversible formation of covalent bonds with hydroxyl-containing substrates is a key feature that enables these mild and selective transformations, avoiding the need for harsher reagents. researchgate.net

Table 2: Lewis Acidic Activation Mechanism

StepDescription
1. Coordination The Lewis acidic boron atom of this compound coordinates with a Lewis basic atom (e.g., oxygen) on the substrate.
2. Activation Electron density is withdrawn from the substrate, enhancing its electrophilicity.
3. Nucleophilic Attack The activated substrate readily reacts with a nucleophile.
4. Catalyst Regeneration The product is released, and the this compound catalyst is regenerated.

Stereodirecting Effects in Catalytic Asymmetric Synthesis

This compound itself is an achiral molecule and therefore does not exert stereodirecting effects in catalytic asymmetric synthesis. ddugu.ac.in The generation of chiral products with high enantiomeric excess requires the presence of a chiral influence in the reaction system. youtube.comyoutube.com In the context of boron-mediated reactions, this is typically achieved in one of two ways:

Use of a Chiral Catalyst: An achiral boronic acid, such as this compound (often in its ester form), can be used as a reagent in a reaction that is catalyzed by a chiral transition metal complex. For instance, in asymmetric hydroboration or cross-coupling reactions, chiral ligands bound to the metal center (e.g., rhodium or copper) control the facial selectivity of the reaction, leading to an enantioenriched product. nih.govnih.govmdpi.com

Use of a Chiral Boron Compound: The boronic acid itself can be rendered chiral by attaching a chiral auxiliary or ligand. For example, reacting this compound with a chiral diol, such as a derivative of tartaric acid or BINOL, would produce a chiral boronate ester. york.ac.uk This chiral reagent can then transfer its isopropyl group with stereocontrol in subsequent reactions. The stereochemical outcome is dictated by the chiral environment created around the boron atom. nih.govnih.govnih.govmdpi.com

Therefore, while this compound is a valuable building block used in the synthesis of chiral molecules, any observed stereodirection originates from other chiral components in the reaction system rather than from the inherent properties of the this compound molecule itself. nih.govorganic-chemistry.org

Computational and Theoretical Studies of Isopropylboronic Acid

Electronic Structure and Bonding Analysis

The electronic structure of isopropylboronic acid is fundamental to its reactivity. Structurally, it is a trivalent boron-containing organic compound with an isopropyl group and two hydroxyl groups attached to the boron atom. The boron atom is sp2-hybridized, resulting in a trigonal planar geometry around it, and possesses a vacant p-orbital perpendicular to the molecular plane. wiley-vch.de This empty p-orbital is a key feature, rendering boronic acids as Lewis acids. nih.gov

Computational studies, often employing quantum chemical methods, are used to analyze the bonding characteristics. Natural Bond Orbital (NBO) analysis is a common technique to investigate donor-acceptor interactions within the molecule. In aliphatic boronic acids, significant dative pπ-pπ bonding occurs from the oxygen lone pairs of the hydroxyl groups to the empty p-orbital of the boron atom. researchgate.net This interaction delocalizes the electron density and influences the bond lengths and strengths within the molecule.

A computational investigation into simple aliphatic boronic acids provides a basis for understanding the bonding in this compound. researchgate.net The nature of the bonding around the boron atom is distinctive due to these donor-acceptor interactions involving the lone-pair orbitals on the hydroxyl oxygen atoms and the empty p-orbitals on the trivalent boron atom. researchgate.net

Table 1: Representative Calculated Bond Lengths in Simple Boronic Acids

Bond H–B(OH)₂ (Å) NH₂–B(OH)₂ (Å) OH–B(OH)₂ (Å) F–B(OH)₂ (Å)
B-O 1.366 1.380 1.375 / 1.368 1.361
B-R 1.196 1.426 1.384 1.349

Data sourced from a computational investigation of simple aliphatic boronic acids and provides a reference for understanding the bonding in related compounds like this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the pathways of its various transformations by determining the geometries and energies of reactants, transition states, and products. mdpi.comresearchgate.net

For instance, in the context of polyhomologation reactions where alkylboronic esters act as initiators, DFT calculations have been used to determine the energy barrier for the key 1,2-migration step, which is crucial for carbon-carbon bond formation. researchgate.net While this study focused on alkylboronic acid pinacol (B44631) esters, the fundamental mechanistic insights are applicable to reactions involving this compound.

DFT calculations are also employed to understand the role of catalysts in reactions involving boronic acids. By modeling the interaction between the boronic acid, reactants, and catalyst, researchers can identify the most favorable reaction pathway and the factors that control the reaction rate and selectivity. nih.gov For example, DFT has been used to study the mechanism of remote C-H activation on titanium dinuclear complexes, providing insights into the reactivity of different alkyl groups. unirioja.es

Table 2: Example of DFT Calculated Activation Barriers

Reaction Step System Activation Barrier (kcal/mol)
1,2-migration Polyhomologation with Boron Reagents 21.1
aza-Henry Reaction syn-(2S,3R)-TS 10.7
aza-Henry Reaction anti-(2S,3S)-TS 16.6

This table presents examples of activation barriers calculated using DFT for reactions involving organoboron compounds, illustrating the type of data obtained from such studies. researchgate.netnih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of new chemical reactions. arxiv.org For this compound, theoretical models can be used to forecast its behavior in novel transformations, guiding experimental efforts.

The activation strain model (ASM) is a powerful tool for understanding chemical reactivity. It relates the relative energy of a molecular system to the sum of the energies required to distort the reactants into their reaction geometries and the strength of their mutual interactions. researchgate.net This model can be applied to predict how changes in the structure of the reactants, such as using this compound, will affect the reaction barrier and thus the reactivity.

Machine learning techniques are also emerging as a valuable tool for predicting stereoselectivity. arxiv.org By training models on datasets of known reactions, it is possible to predict the outcome of new transformations with a certain degree of accuracy. While specific models for this compound may not exist, the general principles can be applied to develop predictive tools for its reactions.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or interacting with biological macromolecules.

MD simulations have been used to investigate the interactions between boronic acid derivatives and proteins. For example, simulations can help to understand the binding of boronic acid-based inhibitors to enzymes, which is crucial for drug design. biorxiv.org These simulations can reveal the key amino acid residues involved in binding and the conformational changes that occur upon binding.

In materials science, MD simulations can be used to study the behavior of polymers containing boronic acid moieties. For instance, simulations can help to understand the self-assembly of surfactants and the absorption of hydrophobic molecules by micelles, which is relevant for applications in drug delivery and other areas. mit.edu

Ligand Design and Catalyst Optimization through Computational Modeling

Computational modeling is an indispensable tool for the design of new ligands and the optimization of catalysts for reactions involving boronic acids. nih.gov By understanding the relationship between the structure of a catalyst and its performance, researchers can rationally design more efficient and selective catalysts. rsc.org

Computational methods can be used to screen virtual libraries of ligands to identify promising candidates for a particular reaction. escholarship.org For example, in the context of Suzuki-Miyaura cross-coupling reactions, computational studies can help to understand how the structure of the boronic ester and the ligand on the metal catalyst influence the rate of transmetalation, a key step in the catalytic cycle. illinois.edu

Data-driven approaches, including machine learning, are also being used to optimize catalysts. chemrxiv.org By analyzing data from a set of reactions with different catalysts, it is possible to build models that can predict the performance of new, untested catalysts. This approach has been successfully applied to the optimization of iridium/boron hybrid catalyst systems for asymmetric synthesis. chemrxiv.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Alkylboronic acid pinacol ester
Titanium dinuclear complexes

Advanced Analytical Methodologies for Research on Isopropylboronic Acid

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

Spectroscopic methods are indispensable for real-time analysis of reactions involving Isopropylboronic acid, offering a non-invasive window into the transformation of molecules.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products and intermediates. rsc.org For boronic acids, ¹¹B NMR spectroscopy is particularly valuable for tracking the interconversion between the acid and its derivatives, such as boronate esters. mdpi.comresearchgate.net

The technique leverages the distinct chemical environments of boron atoms in different species. For example, in the reaction of a boronic acid with a cis-diol to form a boronate ester, in situ ¹¹B NMR can quantify the ratio of each component in the mixture. mdpi.com By adding a fluoride-coordinating agent, the signals for the boronic acid and the boronate ester can be shifted to distinct, well-resolved resonances in the ¹¹B NMR spectrum, allowing for precise measurement through deconvolution. mdpi.comresearchgate.net This approach provides crucial kinetic data and helps to identify reaction intermediates, offering deeper mechanistic insights into complex reaction pathways. mdpi.comresearchgate.net

Below is a table representing typical ¹¹B NMR chemical shifts observed during the monitoring of boronate ester formation, which aids in identifying the species present in the reaction mixture.

Compound TypeTypical ¹¹B NMR Chemical Shift (ppm)Notes
Boronic Acid (with fluoride (B91410) coordination)~3 ppmFluoride coordination affords trifluoroborate. mdpi.com
Boronate Ester (with fluoride coordination)~9 ppmFluoride coordination affords fluoroboronate esters. mdpi.com
Amine-Coordinated Boronate Ester~14 ppmResonance is not altered by fluoride titration. mdpi.com

This interactive table allows for sorting and filtering of the data.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample, providing a fingerprint of the functional groups present. edinst.comtriprinceton.org These methods are highly effective for identifying transient species and reaction intermediates in studies involving this compound.

IR spectroscopy measures the absorption of infrared light by a molecule, exciting its bonds to higher vibrational states. triprinceton.orgyoutube.com It is particularly sensitive to polar functional groups with strong dipole moments, such as the O-H bonds in boronic acids and alcohols and the C=O bond in carbonyl compounds. triprinceton.orgelsevier.com As a reaction proceeds, changes in the IR spectrum, such as the disappearance of the broad O-H stretch of the boronic acid and the appearance of new bands corresponding to B-O-C stretches in a boronate ester, can be monitored to track the formation of intermediates and products.

Raman spectroscopy involves irradiating a sample with a laser and analyzing the inelastically scattered light. triprinceton.orgyoutube.com This technique is sensitive to vibrations that cause a change in the polarizability of a molecule, making it excellent for studying non-polar bonds and symmetric vibrations, such as C-C and B-C bonds. edinst.comtriprinceton.org The Raman spectrum for this compound provides characteristic peaks corresponding to its specific vibrational modes. spectrabase.com Studying shifts in these peaks during a reaction can reveal structural changes associated with the formation of intermediates. The complementary nature of IR and Raman spectroscopy allows for a more complete characterization of reaction pathways. edinst.com

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. It is essential for assessing the purity of this compound and analyzing the complex mixtures generated during its synthesis and reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids. waters.comwaters.com It is widely used in quality control and reaction monitoring due to its high resolution and quantitative accuracy. waters.com The separation of boronic acids can be achieved using various stationary phases, including mixed-mode reversed-phase/cation-exchange columns, which utilize multiple interaction mechanisms to resolve structurally similar compounds. sielc.com

Developing a robust HPLC method involves optimizing several parameters, such as the column type, mobile phase composition, and detector. waters.comresearchgate.net For instance, a method for separating eleven different boronic acids was successfully developed using an XSelect™ Premier HSS T3 Column with a mobile phase consisting of formic acid-modified acetonitrile and water. waters.comwaters.com The use of columns with technologies like MaxPeak™ Premier helps to minimize undesirable secondary interactions between the analytes and the metal surfaces of the column, leading to improved peak shape and reliability. waters.com Detection is commonly performed using UV, photodiode array (PDA), or mass spectrometry (MS) detectors. waters.comsielc.com

The following table outlines typical parameters for an HPLC method developed for the analysis of boronic acids.

ParameterCondition
Column XSelect™ Premier HSS T3, 2.5 µm, 3.0 mm x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.6 mL/min
Column Temperature 35 °C
Detection PDA Absorbance at 254 nm
Injection Volume 1.0 µL

This interactive table provides an example of a set of conditions used for HPLC analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While the direct analysis of boronic acids like this compound by GC can be challenging due to their polarity and potential for thermal decomposition, the technique is highly suitable for identifying and quantifying volatile byproducts that may be present in a reaction mixture. chromatographyonline.com

To analyze boronic acids directly, a derivatization step is often required to convert them into more volatile and stable analogues, such as boronate esters (e.g., by reacting with pinacol). chromatographyonline.com This approach allows for sensitive detection using a flame ionization detector (FID) or a mass spectrometer (MS). chromatographyonline.com GC-MS is particularly useful as it provides both retention time data for quantification and mass spectra for definitive identification of byproducts and derivatized analytes. Careful method development, including selection of the appropriate column (e.g., DB-5) and temperature programming, is crucial for achieving good separation and preventing issues like peak tailing or on-column degradation. chromforum.org The boiling points of the compounds in the mixture will determine their retention times, with lower boiling point compounds eluting first. youtube.com

X-ray Crystallography for Structural Elucidation of Complexes and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique has been fundamental in characterizing the structures of countless molecules, from simple salts to complex biological macromolecules like proteins and DNA. wikipedia.orglibretexts.org

In the context of this compound research, X-ray crystallography provides unambiguous proof of structure for the compound itself, as well as for its derivatives, reaction intermediates, and complexes. nih.gov To perform the analysis, a high-quality single crystal of the compound of interest is grown and then exposed to a beam of X-rays. libretexts.orgnih.gov The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are measured. wikipedia.org

Emerging Research Directions and Future Perspectives for Isopropylboronic Acid

Development of Sustainable and Green Chemistry Routes to Isopropylboronic Acid

The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact and enhance safety. Future research in the synthesis of this compound is focused on developing methodologies that adhere to these principles, such as improving atom economy, utilizing renewable feedstocks and safer solvents, and employing catalytic methods over stoichiometric reagents.

Current research in the broader field of alkylboronic acid synthesis is exploring innovative approaches that could be adapted for this compound. These include:

Catalytic Borylation of Isopropyl Precursors: Moving away from traditional Grignard-based syntheses, which often involve stoichiometric amounts of magnesium and potentially hazardous solvents, researchers are investigating transition-metal-catalyzed C-H activation and borylation of propane (B168953) or isopropanol (B130326) derivatives. These methods could offer more direct and atom-economical routes to this compound.

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful green chemistry tool. Future developments may include the electrochemical borylation of isopropyl halides or other suitable precursors, using electricity to drive the reaction and minimizing the use of chemical reagents.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to batch processes. The development of flow-based syntheses for this compound could lead to more efficient and sustainable manufacturing processes.

Use of Bio-based Solvents and Reagents: The exploration of renewable solvents and reagents derived from biomass is a key aspect of green chemistry. Future synthetic routes for this compound may incorporate such sustainable alternatives to traditional petroleum-based chemicals.

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Development of direct C-H borylation methods to maximize the incorporation of atoms from reactants into the final product.
Use of Catalysis Shifting from stoichiometric reagents (e.g., Grignard reagents) to catalytic systems (e.g., transition metal catalysts).
Safer Solvents Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Energy Efficiency Utilizing methods that operate at ambient temperature and pressure, such as photoredox or electrochemical synthesis.
Renewable Feedstocks Investigating the use of bio-derived isopropanol or other renewable starting materials.

Exploration of Novel Photoredox and Electrochemical Reactivities

Photoredox and electrochemical methods offer unique pathways for the activation and reaction of organic molecules, often under mild and environmentally friendly conditions. While the direct photoredox activation of alkylboronic acids can be challenging due to their high oxidation potentials, recent research has demonstrated effective strategies to overcome this limitation, opening new avenues for the reactivity of this compound.

Key emerging research directions include:

Activated this compound in Photoredox Catalysis: The formation of adducts between alkylboronic acids and Lewis bases or the use of specific activators can lower their oxidation potential, making them amenable to single-electron transfer (SET) processes. Research is ongoing to explore the scope of these activated this compound species in photoredox-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds under visible light irradiation. For instance, this compound has been successfully employed in photoredox radical cyclization reactions.

Electrochemical Generation of Isopropyl Radicals: Electrochemical methods can provide a direct and reagent-free way to generate isopropyl radicals from this compound. These radicals can then participate in a variety of synthetic transformations, including additions to alkenes and arenes, and cross-coupling reactions. The precise control over the reaction potential offered by electrochemistry allows for selective transformations.

Dual Catalysis Systems: The combination of photoredox or electrochemistry with other catalytic modes, such as transition metal catalysis, is a powerful strategy for novel reaction discovery. Future research will likely focus on developing dual catalytic systems where this compound is a key partner, enabling previously inaccessible transformations.

Bio-Inspired Catalysis and Bioconjugation Strategies Utilizing Boronic Acids

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their increasing use in biological applications. While much of the research has focused on arylboronic acids for their electronic properties, the unique steric and electronic features of this compound present new opportunities in bio-inspired catalysis and bioconjugation.

Future perspectives in this area include:

Bio-inspired Receptors and Sensors: this compound can be incorporated into larger molecular scaffolds to create synthetic receptors for the selective recognition of biologically important diol-containing molecules, such as carbohydrates and glycoproteins. The isopropyl group can influence the binding affinity and selectivity of these receptors.

Enzyme Inhibition and Activity-Based Probes: The design of enzyme inhibitors and probes that utilize an this compound warhead is a promising area. The tetrahedral transition state formed upon binding to active site serine or threonine residues can be mimicked by the boronate ester, leading to potent and selective inhibition.

Bioconjugation and Drug Delivery: this compound can serve as a functional handle for the conjugation of biomolecules, such as proteins and antibodies, to drug molecules or imaging agents. The reversible nature of the boronate ester bond can be exploited for the design of stimuli-responsive drug delivery systems that release their payload in the presence of specific biological triggers.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of entirely new reactions. For this compound, these computational tools hold significant promise for accelerating the exploration of its chemical space.

Emerging trends in this domain include:

Predictive Modeling of Reaction Outcomes: ML algorithms can be trained on large datasets of chemical reactions to predict the success and yield of new reactions involving this compound. This can save significant time and resources by prioritizing promising experimental avenues. For example, AI models can predict the outcomes of Suzuki-Miyaura coupling reactions, a common application of boronic acids.

Optimization of Reaction Conditions: AI-driven platforms can systematically explore the vast parameter space of a chemical reaction (e.g., catalyst, ligand, solvent, temperature) to identify the optimal conditions for transformations involving this compound. This is particularly valuable for complex, multi-component reactions.

De Novo Reaction Discovery: By analyzing vast networks of known chemical transformations, AI can propose novel, synthetically plausible reactions involving this compound. These computer-generated hypotheses can then be tested in the laboratory, potentially leading to the discovery of unprecedented chemical reactivity.

AI/ML ApplicationPotential Impact on this compound Chemistry
Reaction Outcome Prediction Faster identification of successful cross-coupling partners and reaction conditions.
Automated Synthesis Planning Generation of efficient synthetic routes to complex molecules starting from this compound.
Ligand and Catalyst Design In silico design of optimal ligands and catalysts for specific transformations of this compound.
Mechanism Elucidation Assisting in the understanding of complex reaction mechanisms through data analysis and simulation.

Design of Next-Generation this compound-Based Reagents and Catalysts

Building upon the fundamental reactivity of this compound, researchers are designing more sophisticated reagents and catalysts that offer enhanced reactivity, selectivity, and stability.

Future research is expected to focus on:

Novel Boron-Containing Ligands: The incorporation of the this compound moiety into ligand scaffolds for transition metal catalysis is an area of growing interest. These ligands can participate in the catalytic cycle, potentially influencing the selectivity and efficiency of the reaction.

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid, such as a derivative of this compound, with a bulky Lewis base can lead to the formation of frustrated Lewis pairs. These FLPs are capable of activating a wide range of small molecules, such as H₂, CO₂, and olefins, and have significant potential in catalysis.

Stimuli-Responsive Materials: The integration of this compound into polymers and other materials can impart stimuli-responsive properties. For example, materials that change their properties in response to the presence of diols could be developed for applications in sensing, drug delivery, and self-healing materials. The design of such advanced functional materials is a key area of future development.

Enhanced Catalytic Systems: The development of new copper catalysts, for instance, has been shown to effectively couple a range of alkyl boronic esters, including those derived from this compound, with primary amides. nih.gov This points towards the continuous evolution of catalytic systems that can accommodate and enhance the reactivity of alkylboronic acids.

Q & A

Q. What are the established synthetic routes for isopropylboronic acid, and what analytical methods ensure its purity and structural integrity?

this compound is synthesized via transmetallation or hydroboration reactions, often using alkyl halides or alkenes as precursors. Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of residual solvents or byproducts, coupled with high-performance liquid chromatography (HPLC) for quantitative analysis. For rigorous quality control, subsampling protocols (e.g., incremental sampling and particle size reduction) should be applied to ensure representative aliquots are tested .

Q. How is this compound employed as a negative control in enzymatic inhibition studies?

In protease research, this compound serves as a non-inhibitory control to distinguish specific enzyme inhibition from nonspecific effects. For example, it does not inhibit chymotrypsin or DNA fragmentation, unlike active boronic acid inhibitors like DK120. Experimental designs should include parallel assays with active inhibitors (e.g., DK120) and this compound to validate specificity .

Advanced Research Questions

Q. What factors limit the reactivity of this compound in copper-catalyzed cross-coupling reactions, and how can reaction conditions be optimized?

this compound’s secondary alkyl structure introduces steric hindrance, reducing its coupling efficiency compared to primary alkylboronic acids (e.g., neopentylboronic acid). Optimization strategies include:

  • Using copper(I) catalysts with ligands that mitigate steric effects.
  • Elevating reaction temperatures (e.g., 80–100°C) to enhance kinetics.
  • Avoiding electron-deficient aryl amides, which exhibit low reactivity. Notably, esters and aromatic bromides are incompatible due to hydrolysis or side reactions .

Q. How does steric hindrance in this compound influence selectivity in mono- versus dialkylation reactions?

The bulky isopropyl group prevents dialkylation by sterically blocking the reactive site post-initial coupling. This selectivity is critical in synthesizing secondary amides. Researchers should verify mono-alkylation via mass spectrometry (MS) and monitor reaction progress using thin-layer chromatography (TLC) to avoid over-alkylation .

Q. What functional groups are compatible with this compound in cross-coupling reactions, and how can competing side reactions be suppressed?

this compound tolerates ethers, alkenes, and tertiary amides but reacts poorly with esters (due to hydrolysis) and strongly electron-withdrawing groups (e.g., nitro substituents). To suppress side reactions:

  • Use anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis.
  • Introduce protective groups (e.g., silyl ethers) for sensitive functionalities.
  • Avoid aromatic bromides, which exhibit low yields under standard conditions .

Q. What methodologies confirm the absence of nonspecific binding in studies using this compound as a control?

Researchers should employ:

  • Dose-response assays : Compare this compound’s effects across a concentration range with active inhibitors.
  • Kinetic analysis : Measure enzyme activity over time to detect delayed inhibition.
  • Structural analogs : Test boronic acids with similar steric profiles to rule out scaffold-specific artifacts .

Data Interpretation and Experimental Design

Q. How can contradictions in reported reactivity of this compound across studies be resolved?

Discrepancies often arise from variations in catalyst systems or solvent polarity. To reconcile

  • Replicate experiments using standardized conditions (e.g., Cu(I)/1,10-phenanthroline catalysts in DMF).
  • Perform control reactions with known substrates (e.g., primary alkylboronic acids) to benchmark reactivity.
  • Use computational modeling (e.g., DFT) to predict steric and electronic effects .

Q. What statistical approaches are recommended for analyzing low-yield reactions involving this compound?

For reactions with yields <10%, apply:

  • Error propagation analysis : Quantify uncertainties from subsampling and instrumental measurements.
  • Design of Experiments (DoE) : Identify critical variables (e.g., temperature, catalyst loading) via factorial designs.
  • Multivariate regression : Correlate reaction parameters with yield outcomes .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.